6-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
6-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a chlorine atom at position 6, a carboxylic acid group at position 3 on the first benzene ring, and a pyrrolidin-1-ylsulfonyl moiety at position 4' on the second benzene ring.
Properties
IUPAC Name |
4-chloro-3-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-16-8-5-13(17(20)21)11-15(16)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUQKUQBRJTOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692364 | |
| Record name | 6-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-35-2 | |
| Record name | 6-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydrolyzed products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, elevated temperatures.
Hydrolysis: Aqueous acids or bases, reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted biphenyl derivatives with various functional groups.
Hydrolysis: Carboxylic acids, alcohols, or amines depending on the hydrolysis conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- Polarity : The target compound’s pyrrolidin-1-ylsulfonyl group introduces both hydrogen-bonding capacity (via sulfonyl) and basicity (via pyrrolidine), enhancing solubility in polar solvents compared to CF₃- or methoxy-substituted analogs .
- Steric Effects : The bulky pyrrolidin-1-ylsulfonyl group at 4' may hinder interactions with sterically sensitive targets compared to smaller substituents like methoxy .
Physicochemical Properties
Hypothetical comparisons based on substituent trends:
Notes:
- The sulfonyl group in the target compound likely lowers the pKa of the carboxylic acid slightly compared to non-sulfonyl analogs due to electron-withdrawing effects .
- CF₃ groups increase lipophilicity, reducing solubility but enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
